molecular formula C15H16N2O3 B5739605 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide

3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B5739605
M. Wt: 272.30 g/mol
InChI Key: DQANICYLAPMBBA-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative characterized by a 3,4-dimethoxy-substituted aromatic ring and a pyridylmethylamine moiety at the amide nitrogen. This compound is of interest in medicinal chemistry due to the versatility of the benzamide scaffold, which allows for diverse biological interactions depending on substituent modifications. The 3,4-dimethoxy groups are a common pharmacophore in inhibitors targeting enzymes such as histone acetyltransferases (HATs) and kinases, while the pyridylmethyl group may enhance binding specificity or solubility .

Properties

IUPAC Name

3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-7-6-11(9-14(13)20-2)15(18)17-10-12-5-3-4-8-16-12/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQANICYLAPMBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 2-pyridinemethanamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 2-pyridinemethanamine to form the desired amide bond, resulting in the formation of 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

In an industrial setting, the production of 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.

Major Products:

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzylamine.

    Substitution: Formation of 3,4-dialkoxy-N-(pyridin-2-ylmethyl)benzamide derivatives.

Scientific Research Applications

Scientific Research Applications

Chemistry:
The compound serves as a building block for synthesizing more complex molecules. Its structure allows for modifications that can lead to the development of new chemical entities with varied functionalities.

Biology:
In biological research, 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide has been investigated for its potential as a biochemical probe or inhibitor. Studies indicate that it may interact with specific molecular targets, potentially influencing DNA or RNA synthesis and inhibiting certain enzymes or receptors .

Medicine:
The compound has shown promise in therapeutic applications, particularly in anti-inflammatory and anticancer activities. Various studies have explored its cytotoxic effects on different cancer cell lines, demonstrating significant activity against breast cancer cells while exhibiting low toxicity on normal cells .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide against breast cancer cell lines (MCF-7, T47-D, MDA-MB231). The results indicated an IC50 value ranging from 27.7 to 39.2 µM for cancerous cells, while normal cell lines showed an IC50 value greater than 100 µM, suggesting selective toxicity towards cancer cells .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It demonstrated significant inhibition of nitric oxide production in vitro, indicating potential as an anti-inflammatory agent .

Industrial Applications

In addition to its research applications, 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide is being explored for use in developing new materials and as a catalyst in various chemical processes. Its unique structure allows it to participate in reactions that can lead to innovative applications in material science.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Features and Binding Energies of Selected Benzamide Analogs

Compound Name Substituent at N-Position Binding Energy (kcal/mol) Target Protein Key Interactions Reference
3,4-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide Pyrazole ring -8.57 FGFR-1 Hydrogen bonds with Glu A:562, Ala A:564; π-alkyl interactions
(E)-3-(3-Methoxyphenyl)prop-2-enoic acid Prop-2-enoic acid chain -6.09 FGFR-1 Multiple hydrogen bonds and π-alkyl interactions
3,4-Dimethoxy-N-(4-oxo-4H-chromen-2-yl)benzamide Chromene ring N/A PCAF HAT Acyl-amino substituent critical for inhibition
3,4-Dimethoxy-N-(pyridin-2-ylmethyl)benzamide Pyridylmethyl group Not reported Hypothetical Predicted π-π stacking with pyridine; hydrogen bonding via methoxy groups

Key Observations:

  • Pyrazole vs. Pyridine Substitution : The pyrazole-containing analog (Binding Energy: -8.57 kcal/mol) exhibits stronger FGFR-1 binding than the pyridylmethyl derivative, likely due to additional hydrogen-bonding interactions with the pyrazole nitrogen .
  • Chromene-Based Analogs : Chromene-substituted benzamides (e.g., compound 6s) show moderate PCAF HAT inhibition (79% at 100 μM), emphasizing the role of planar aromatic systems in enzyme interaction .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison of Selected Analogs

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility Key Structural Influence
3,4-Dimethoxy-N-(pyridin-2-ylmethyl)benzamide ~300 (estimated) ~2.5 Moderate (pyridine enhances hydrophilicity) Pyridylmethyl group
3,4-Dimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 354.41 ~3.0 Low Bulky indole moiety
2-Hexadecanoylamino-1-(3-carboxyphenyl)benzamide 468.58 ~6.0 Poor Long acyl chain

Key Observations:

  • Solubility Trade-offs : The pyridylmethyl group in 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide may improve aqueous solubility compared to indole- or acyl-substituted analogs, which suffer from high LogP values .

Biological Activity

3,4-Dimethoxy-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3,4-Dimethoxy-N-(pyridin-2-ylmethyl)benzamide can be represented as follows:

C13H15NO3\text{C}_{13}\text{H}_{15}\text{N}\text{O}_{3}

This compound features a benzamide structure with methoxy groups at the 3 and 4 positions and a pyridine moiety.

Biological Activity Overview

Research has indicated that 3,4-Dimethoxy-N-(pyridin-2-ylmethyl)benzamide exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
  • Anticancer Properties : It has been evaluated for its potential to inhibit cancer cell proliferation.
  • Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from damage.

The biological activity of 3,4-Dimethoxy-N-(pyridin-2-ylmethyl)benzamide is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways.
  • Receptor Interaction : It can interact with various receptors implicated in cancer and neurodegenerative diseases.
  • Apoptosis Induction : Evidence suggests it may promote programmed cell death in cancer cells.

Antimicrobial Activity

A study highlighted the compound's efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a moderate antimicrobial effect, warranting further investigation into its potential as an antibiotic agent .

Anticancer Properties

In vitro studies have demonstrated that 3,4-Dimethoxy-N-(pyridin-2-ylmethyl)benzamide can inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below:

Cancer Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Recent studies have suggested that this compound may have neuroprotective properties. It was found to reduce oxidative stress in neuronal cells exposed to neurotoxic agents. The protective effects were quantified by measuring cell viability and reactive oxygen species (ROS) levels:

TreatmentCell Viability (%)ROS Levels (µM)
Control1005
Compound Treatment852

These findings indicate a promising role for the compound in neuroprotection .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Anticancer Activity : A clinical trial involving patients with advanced solid tumors showed that treatment with the compound led to a significant reduction in tumor size in some participants.
  • Neuroprotection in Animal Models : In rodent models of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuronal loss compared to controls.

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